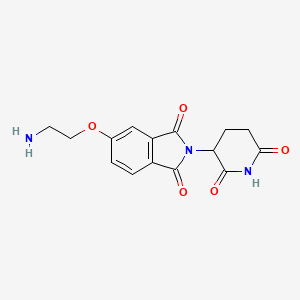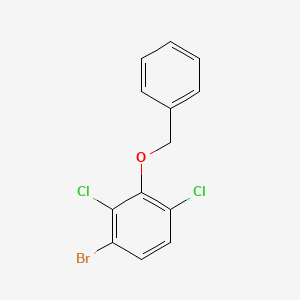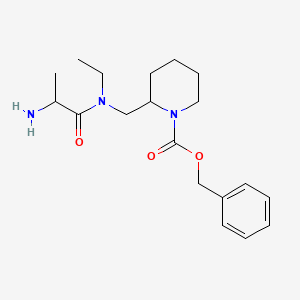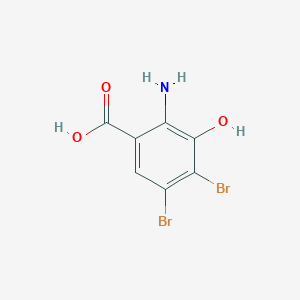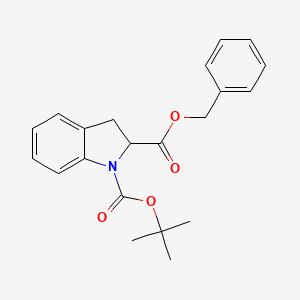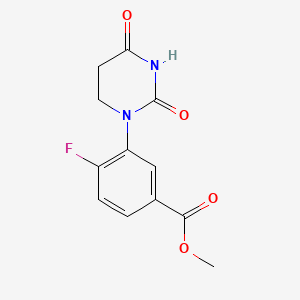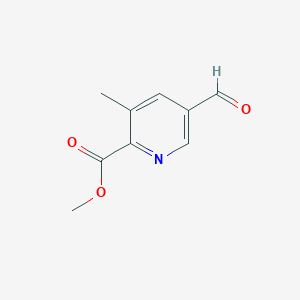
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions, and a carboxylic acid group at the 2nd position on the 1,8-naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly catalysts and solvents, such as water-soluble iridium catalysts, has been explored to achieve efficient synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .
Scientific Research Applications
3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridines: Known for their biological activities and used in medicinal chemistry.
1,6-Naphthyridines: Studied for their anticancer properties.
1,8-Naphthyridines: Widely used in various applications, including as ligands and in materials science.
Uniqueness: 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H4Br2N2O2 |
|---|---|
Molecular Weight |
331.95 g/mol |
IUPAC Name |
3,6-dibromo-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(11)7(9(14)15)13-8(4)12-3-5/h1-3H,(H,14,15) |
InChI Key |
WHSWOXVIAJMTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
